REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][NH:4][C:3]1=[O:7].C(N(CC)CC)C.[CH2:15]([O:22][C:23](ON1C(=O)CCC1=O)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CC#N>[O:7]=[C:3]1[CH:2]([NH:1][C:23](=[O:24])[O:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:6][CH2:5][NH:4]1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1C(NCC1)=O
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was further extracted with DCM (2×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were back-washed with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a cream solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
then triturated with ether (50 mL) for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
before being dried at room temperature for 2 hours
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC1NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][NH:4][C:3]1=[O:7].C(N(CC)CC)C.[CH2:15]([O:22][C:23](ON1C(=O)CCC1=O)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CC#N>[O:7]=[C:3]1[CH:2]([NH:1][C:23](=[O:24])[O:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:6][CH2:5][NH:4]1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1C(NCC1)=O
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was further extracted with DCM (2×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were back-washed with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a cream solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
then triturated with ether (50 mL) for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
before being dried at room temperature for 2 hours
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC1NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][NH:4][C:3]1=[O:7].C(N(CC)CC)C.[CH2:15]([O:22][C:23](ON1C(=O)CCC1=O)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O.CC#N>[O:7]=[C:3]1[CH:2]([NH:1][C:23](=[O:24])[O:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:6][CH2:5][NH:4]1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
NC1C(NCC1)=O
|
Name
|
|
Quantity
|
4.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was further extracted with DCM (2×250 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were back-washed with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a cream solid which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
then triturated with ether (50 mL) for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
before being dried at room temperature for 2 hours
|
Duration
|
2 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC1NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |